2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
CAS No.:
Cat. No.: VC19940207
Molecular Formula: C16H13N5
Molecular Weight: 275.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5 |
|---|---|
| Molecular Weight | 275.31 g/mol |
| IUPAC Name | 2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20) |
| Standard InChI Key | QMAZORCBPGHJKH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-((1-Benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile (IUPAC name: 2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile) features a pyridine ring at position 3 substituted with a cyano group (-C≡N) and an amino bridge connecting to a 1-benzylpyrazole moiety. The benzyl group introduces aromatic bulkiness, while the pyrazole ring contributes nitrogen-rich heterocyclic character.
Table 1: Fundamental molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₅ |
| Molecular Weight | 275.31 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N |
| InChI Key | QMAZORCBPGHJKH-UHFFFAOYSA-N |
The planar pyridine and pyrazole rings create a conjugated π-system, as evidenced by UV-Vis spectra showing strong absorption bands at λmax = 265-280 nm. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the benzyl methylene group appears as a singlet at δ 4.95 ppm in NMR, while the pyridine protons resonate as a multiplet between δ 7.58-8.89 ppm.
Crystallographic and Spectroscopic Features
X-ray diffraction analysis of analogous compounds demonstrates that the pyridine and pyrazole rings maintain near-perfect coplanarity (dihedral angle < 5°), facilitating π-π stacking interactions . Infrared spectroscopy confirms the presence of key functional groups:
-
Sharp peak at 2220 cm: C≡N stretching vibration
-
Aromatic C-H bending modes at 1580-1600 cm
Synthetic Methodologies
Primary Synthesis Route
The standard preparation employs a four-step sequence:
Table 2: Representative synthetic protocol
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Cyanopyridine-2-amine + Chloropyrazole | DMF, 80°C, 12h | 62% |
| 2 | Intermediate + Benzyl bromide | K₂CO₃, DMF, 100°C, 6h | 78% |
| 3 | Alkylation product | POCl₃, reflux, 8h | 85% |
| 4 | Chlorinated intermediate + NH₃/EtOH | Sealed tube, 120°C, 24h | 53% |
Critical optimization studies reveal that substituting DMF with DMAc in Step 1 increases yield to 71% while reducing reaction time to 8 hours . The final amination step benefits from microwave assistance (150°C, 30 min), boosting conversion efficiency to 68% .
Alternative Synthetic Pathways
Recent advances demonstrate viable alternatives:
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The electron-deficient pyridine ring undergoes regioselective substitution at the 4-position:
Table 3: Representative substitutions
| Entry | Electrophile (R-X) | Product | Yield |
|---|---|---|---|
| 1 | Methyl iodide | 4-Methyl-substituted analog | 82% |
| 2 | Benzoyl chloride | 4-Benzoyloxy derivative | 75% |
| 3 | Propargyl bromide | 4-Propargyloxy compound | 68% |
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions with sodium azide under Huisgen conditions:
This reaction generates triazole-fused derivatives showing enhanced water solubility (logP reduction from 2.8 to 1.4).
| Target Enzyme | IC₅₀ | Reference Compound |
|---|---|---|
| Dihydrofolate reductase | 0.48 | Methotrexate: 0.12 |
| Cyclooxygenase-2 | 1.25 | Celecoxib: 0.08 |
| Aurora kinase A | 2.11 | Barasertib: 0.34 |
Molecular docking simulations reveal the benzyl group occupies hydrophobic pockets in enzyme active sites, while the nitrile forms hydrogen bonds with catalytic residues (e.g., Asn64 in DHFR).
Cellular Activity
In MCF-7 breast cancer cells, the compound demonstrates:
-
58% growth inhibition at 10 μM (72h exposure)
-
G1/S cell cycle arrest (35% cells in G1 vs. 22% control)
-
Induction of caspase-3 activity (2.8-fold increase over baseline)
Physicochemical and ADMET Properties
Table 5: Key pharmaceutical parameters
| Parameter | Value |
|---|---|
| logP (octanol/water) | 2.8 ± 0.3 |
| Aqueous solubility | 12 μg/mL |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | Moderate (IC₅₀ = 8.2 μM) |
Accelerated stability studies show degradation <5% under ICH conditions (40°C/75% RH, 6 months). Photostability testing reveals 18% decomposition after 1.2 million lux-hours exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume